

# An In-depth Technical Guide to the Physical Characteristics of 2,2-Diiodopropane

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## Compound of Interest

Compound Name: 2,2-Diiodopropane

Cat. No.: B106524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,2-diiodopropane** (CAS No: 630-13-7). The information is compiled from various chemical data sources and is intended to support laboratory research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for chemical characterization.

## Core Physical and Chemical Properties

**2,2-Diiodopropane** is a geminal dihaloalkane characterized as a clear, colorless liquid.<sup>[1]</sup> Its primary utility is as a reagent in organic synthesis, where the reactivity of the carbon-iodine bonds is exploited in various chemical transformations.<sup>[1]</sup>

## Quantitative Data Summary

The physical properties of **2,2-diiodopropane** have been reported with some variation across different sources. The following table summarizes the available quantitative data. Researchers should consider verifying these values through experimental measurement, particularly where discrepancies are noted.

Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> I <sub>2</sub>	[2][3]
Molecular Weight	295.89 g/mol	[2][4]
295.8887 g/mol	[3]	
Density	2.150 g/mL	[5]
2.476 g/cm <sup>3</sup>	[4]	
Boiling Point	148 °C (at 760 mmHg)	[5]
173.0 °C (at 760 mmHg)	[4]	
Melting Point	-16.49 °C (estimate)	[4][5]
Refractive Index (n <sub>D</sub> )	1.6160	[4]
Vapor Pressure	1.3 ± 0.3 mmHg at 25°C (Predicted)	[4]
Flash Point	71.5 ± 13.9 °C (Predicted)	[4]
LogP (Octanol-Water Partition Coefficient)	2.9 - 3.00 (Predicted)	[4][6]

## Solubility Profile

Specific solubility data for **2,2-diiodopropane** in various solvents is not extensively documented. However, based on the principle of "like dissolves like," its non-polar hydrocarbon structure suggests it has low solubility in polar solvents like water and high solubility in non-polar organic solvents such as hexane, ether, and other halogenated hydrocarbons.[7][8]

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2,2-diiodopropane**. While a comprehensive public database of its spectra is not readily available, the expected features can be predicted based on its molecular structure and comparison with similar compounds.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): Due to the molecular symmetry of **2,2-diiodopropane**, the six protons on the two methyl groups are chemically equivalent. Therefore, the  $^1\text{H}$  NMR spectrum is expected to show a single, sharp singlet.[\[5\]](#)
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is anticipated to display two distinct signals: one for the two equivalent methyl carbons ( $-\text{CH}_3$ ) and another for the quaternary carbon atom bonded to the two iodine atoms ( $\text{C}(\text{I})_2$ ).[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching and bending vibrations.[\[5\]](#) Specifically, C-H stretching vibrations are expected in the  $\sim 2850\text{--}3000\text{ cm}^{-1}$  region. The C-I stretching vibrations would appear in the fingerprint region, typically at lower wavenumbers, around  $500\text{ cm}^{-1}$ .[\[9\]](#)
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  corresponding to the molecular weight (approximately 296).[\[2\]](#) A prominent fragmentation pattern would likely involve the loss of an iodine atom ( $[\text{M}-\text{I}]^+$ ), leading to a base peak at  $m/z$  43, which corresponds to the stable isopropyl cation ( $[\text{C}_3\text{H}_6]^+$ ).[\[5\]](#)[\[10\]](#)

## Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like **2,2-diiodopropane**.

### Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

- 10 mL or 25 mL graduated cylinder
- Electronic balance (readable to at least 0.01 g)
- Pasteur pipette or dropper
- **2,2-diiodopropane** sample

#### Procedure:

- Ensure the graduated cylinder is clean and completely dry.
- Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[\[11\]](#)
- Carefully transfer a specific volume of **2,2-diiodopropane** (e.g., 5.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[\[12\]](#)
- Record the mass of the graduated cylinder containing the liquid.[\[12\]](#)
- If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.
- Calculate the density using the formula:  $\text{Density} = \text{Mass} / \text{Volume}$ .[\[13\]](#)
- Repeat the measurement at least two more times and calculate the average density to ensure precision.

## Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.

#### Materials:

- Small test tube (e.g., 10 x 75 mm)
- Thermometer (-10 to 200 °C)
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., oil bath or heating block)[\[14\]](#)
- Clamps and stand

#### Procedure:

- Add approximately 0.5 mL of **2,2-diiodopropane** to the small test tube.[\[14\]](#)

- Invert the capillary tube (open end down) and place it inside the test tube with the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band should remain above the level of the heating medium.<sup>[15]</sup>
- Suspend the assembly in a heating bath, making sure not to touch the sides or bottom of the bath.<sup>[14]</sup>
- Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.<sup>[15]</sup>
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.<sup>[16]</sup>
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.<sup>[15][16]</sup>

## Refractive Index Determination

The refractive index is a measure of how light bends as it passes through the substance and is a valuable indicator of purity.

Materials:

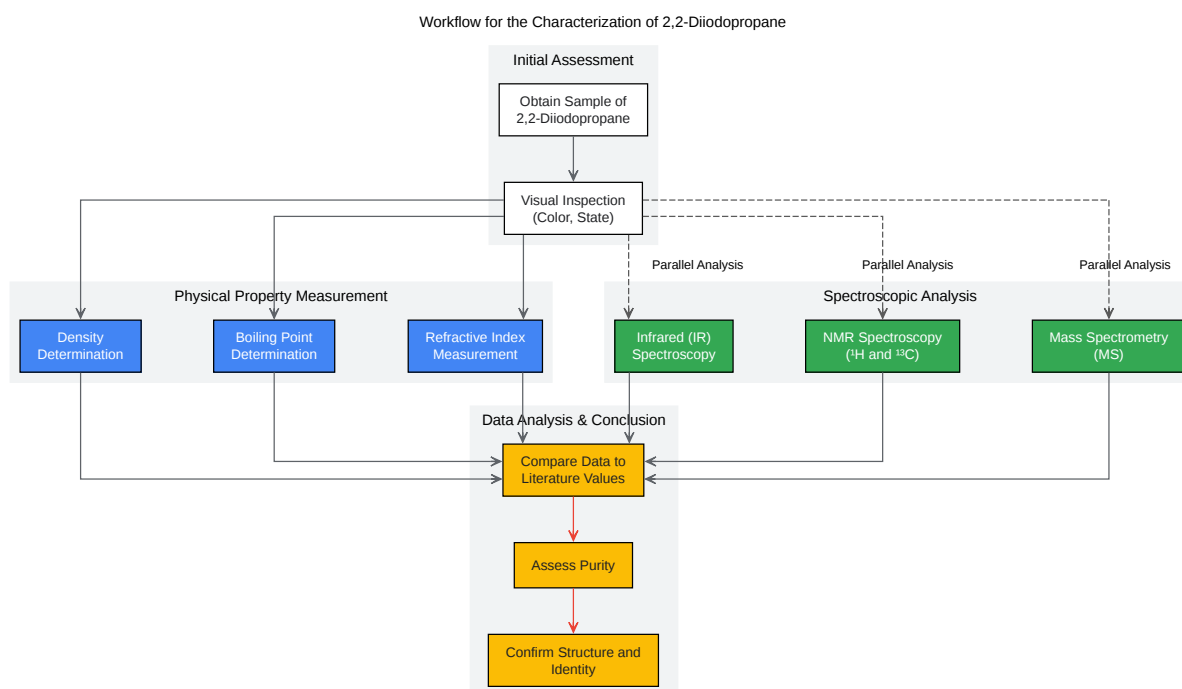
- Abbe refractometer
- Dropper or pipette
- **2,2-diiodopropane** sample
- Solvent for cleaning (e.g., acetone or ethanol)
- Lens paper

Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry. Clean with a suitable solvent and lens paper if necessary.
- Using a dropper, apply a few drops of **2,2-diiodopropane** to the surface of the lower prism.
- Close the prisms together securely.
- Turn on the light source and look through the eyepiece.
- Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If a color fringe is visible, adjust the chromaticity screw until the boundary is a sharp black-and-white line.
- Press the switch to illuminate the scale and read the refractive index value.
- Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

## Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a known compound like **2,2-diiodopropane**, ensuring identity and purity.



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A typical workflow for the characterization of a chemical substance.

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